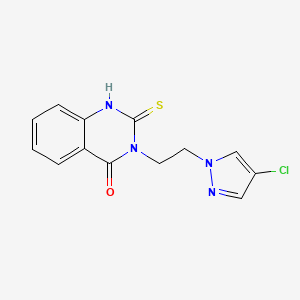
3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways and enzymes involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one have been extensively studied in vitro and in vivo. Some of the notable effects of this compound include:
1. Inhibition of cell proliferation: Studies have shown that 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory effects: This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response.
3. Antioxidant effects: Studies have demonstrated that 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one exhibits potent antioxidant activity, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one in lab experiments is its potent biological activity, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its complex synthetic route, which may limit its scalability for large-scale production.
Orientations Futures
There are several future directions for the research on 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one. Some of the potential areas of research include:
1. Optimization of synthetic route: There is a need to develop more efficient and scalable synthetic routes for the production of this compound.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound and its molecular targets.
3. Drug development: Given its potent biological activity, there is a potential for the development of novel drugs based on 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one is a synthetic compound with significant potential for therapeutic applications. Its diverse biological activities make it a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one can be achieved through a multi-step synthetic route. The first step involves the reaction of 4-chloro-1H-pyrazole with ethyl acrylate to form 2-(4-Chloro-1H-pyrazol-1-yl)ethyl acrylate. This intermediate is then reacted with 2-mercaptoquinazolin-4(3H)-one in the presence of a suitable catalyst to yield the target compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one have been extensively studied in various scientific fields. Some of the notable research applications of this compound include:
1. Anticancer activity: Studies have shown that 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Anti-inflammatory activity: This compound has also been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Antimicrobial activity: Studies have demonstrated that 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one exhibits potent antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
3-[2-(4-chloropyrazol-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c14-9-7-15-17(8-9)5-6-18-12(19)10-3-1-2-4-11(10)16-13(18)20/h1-4,7-8H,5-6H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYNNFQGVICVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2462313.png)
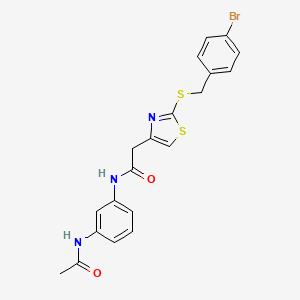
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2462315.png)

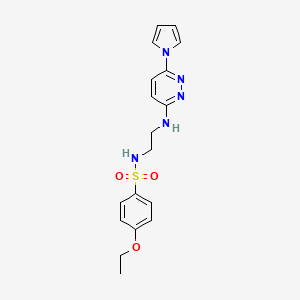
![5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2462320.png)
![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)
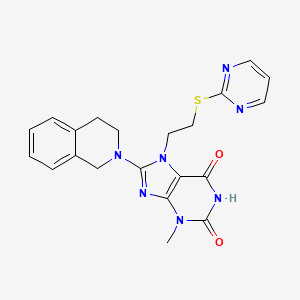
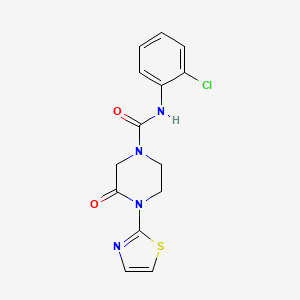
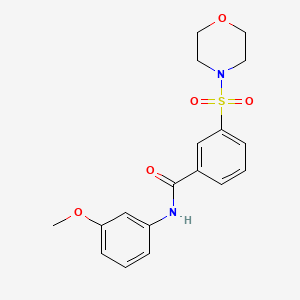
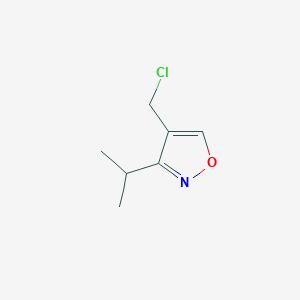
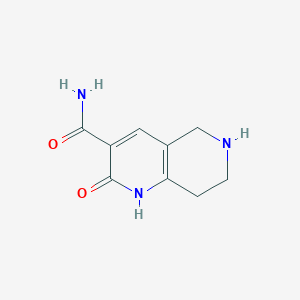

![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)